

a-(4-Nitrophenyl)morpholine: A Versatile Scaffold for Modern Pharmaceutical Agents

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Compound of Interest

Compound Name: *4-(4-Nitrophenyl)morpholine*

Cat. No.: *B078992*

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Application Note & Protocols for Researchers in Drug Discovery and Development

Introduction:

a-(4-Nitrophenyl)morpholine and its derivatives have emerged as pivotal building blocks in the synthesis of a diverse array of pharmaceutical agents. The inherent structural features of this scaffold, combining the reactive potential of the nitro group and the favorable pharmacokinetic properties often associated with the morpholine moiety, make it a valuable starting point for the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and quantitative data for the use of a-(4-Nitrophenyl)morpholine in the synthesis of clinically relevant drugs, with a focus on anticoagulants and anticancer agents targeting the PI3K/Akt/mTOR signaling pathway.

I. Application in the Synthesis of Apixaban - An Anticoagulant

a-(4-Nitrophenyl)morpholine is a key precursor in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa. The synthesis involves the transformation of the nitrophenyl group into a reactive intermediate for the construction of the core pyrazolo[3,4-c]pyridine structure of Apixaban.

Quantitative Data for Apixaban Synthesis Intermediates

Intermediate	Starting Material	Reagents and Conditions	Yield (%)	Purity (%)	Reference
1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one	3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one	Morpholine, reflux	72	>98 (HPLC)	[1]
1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one	1-(4-nitrophenyl)-3-morpholino-4-yl-5,6-dihydropyridin-2(1H)-one	Hydrazine hydrate, Raney nickel, reflux	95	-	[2]
5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-2(1H)-yl)phenyl)pentanamide	1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one	chlorovaleroyl chloride	96	-	[2]

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one

This protocol describes the synthesis of a key intermediate for Apixaban, starting from a derivative of a-(4-nitrophenyl)morpholine.

Materials:

- 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

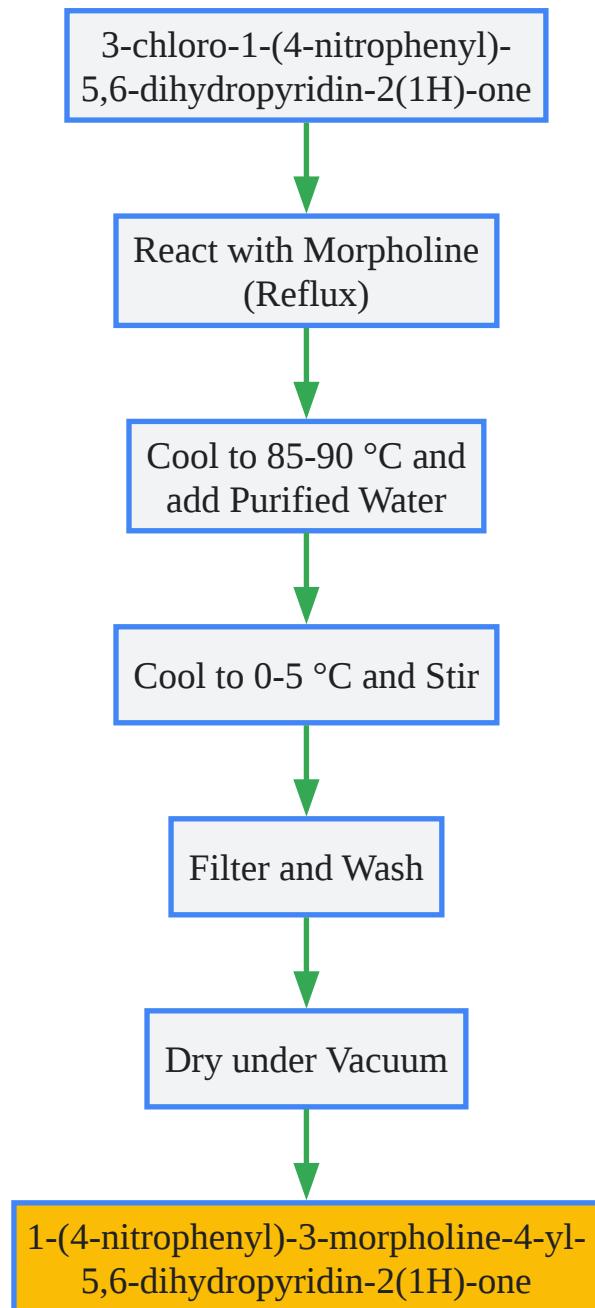
- Morpholine
- Purified water

Procedure:

- A solution of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in morpholine is heated to reflux.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled to 85-90 °C.
- Purified water is added, and the mixture is further cooled to 0-5 °C and stirred for 1-2 hours to precipitate the product.
- The solid product is collected by filtration and washed with purified water.
- The wet material is dried under vacuum at 50-55 °C for 8-10 hours to yield pure 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.[1]

Expected Yield: 72% with a purity of >98% (HPLC).[1]

Experimental Workflow: Synthesis of Apixaban Intermediate



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Workflow for Apixaban intermediate synthesis.

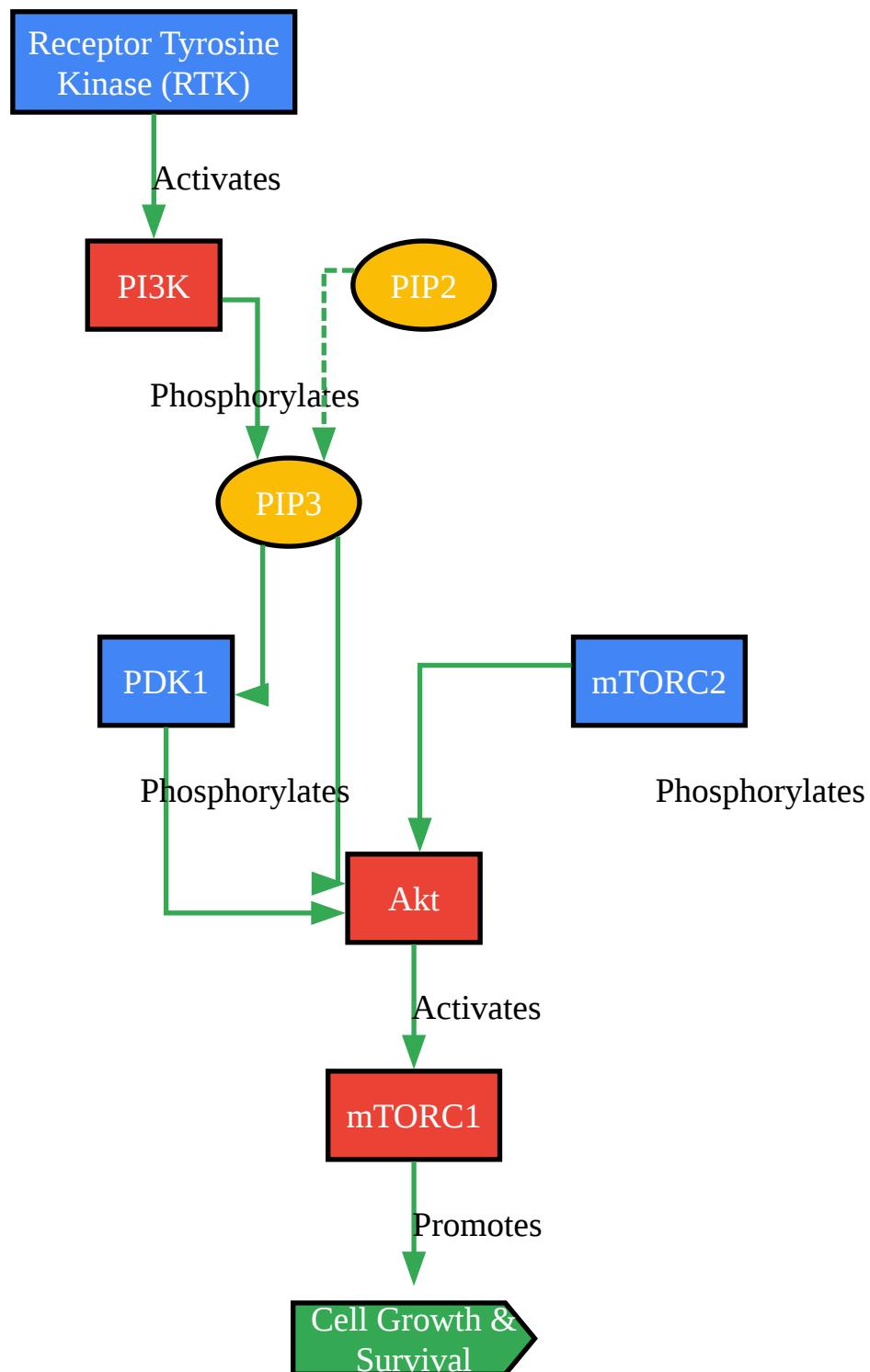
II. Application in the Synthesis of PI3K Inhibitors - Anticancer Agents

The morpholine moiety is a common feature in many phosphatidylinositol 3-kinase (PI3K) inhibitors, contributing to their binding affinity and pharmacological properties. The reduction of

the nitro group in a-(4-Nitrophenyl)morpholine to 4-(4-aminophenyl)morpholine provides a crucial amine handle for the construction of various heterocyclic cores, such as quinazolines and pyrimidines, found in potent PI3K inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.



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Simplified PI3K/Akt/mTOR signaling pathway.

Quantitative Data for Morpholine-Containing PI3K Inhibitors

Compound ID	Target(s)	IC50 (nM)	Cancer Cell Line	Reference
BKM-120	PI3K α	44.6 \pm 3.6	-	[3]
Compound 17p	PI3K α	31.8 \pm 4.1	-	[3]
Compound 17p	PI3K δ	15.4 \pm 1.9	-	[3]
Thieno[3,2-d]pyrimidine derivative 15e	p110 α	2.0	A375 (melanoma)	[4]
4-aminoquinazoline derivative 6b	PI3K α	13.6	HCT116	[5]
4-aminoquinazoline derivative 7b	PI3K (pan)	pM range	MCF-7	[6]

Experimental Protocol: Reduction of 4-(4-Nitrophenyl)morpholine to 4-(4-Aminophenyl)morpholine

This protocol details the reduction of the nitro group, a key step in preparing the amine intermediate for further elaboration into PI3K inhibitors.

Materials:

- **4-(4-Nitrophenyl)morpholine**
- Ethanol
- Anhydrous Ferric Chloride (FeCl₃)

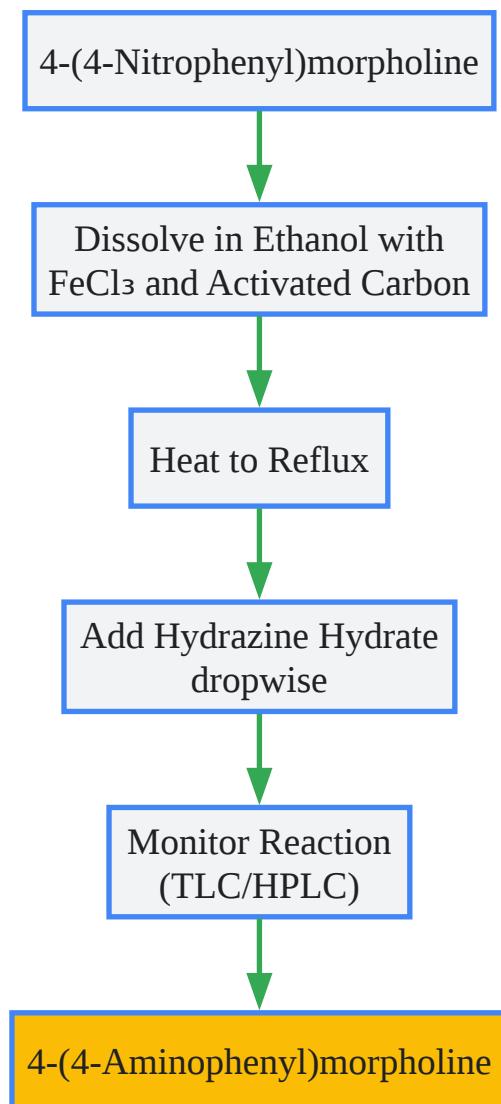
- Activated Carbon
- Hydrazine Hydrate (80% aqueous solution)

Procedure:

- To a solution of **4-(4-nitrophenyl)morpholine** (0.05 mol) in 150 mL of ethanol, add anhydrous ferric chloride (7.5 mmol) and activated carbon (5 g).
- Heat the reaction mixture to reflux.
- Add hydrazine hydrate (0.25 mol) dropwise over 1 hour.
- Monitor the reaction by TLC or HPLC until completion (typically 2 hours).
- After completion, the reaction mixture can be worked up to isolate the 4-(4-aminophenyl)morpholine product.[\[7\]](#)

Expected Yield: High yield.[\[7\]](#)

Experimental Workflow: Synthesis of 4-(4-Aminophenyl)morpholine

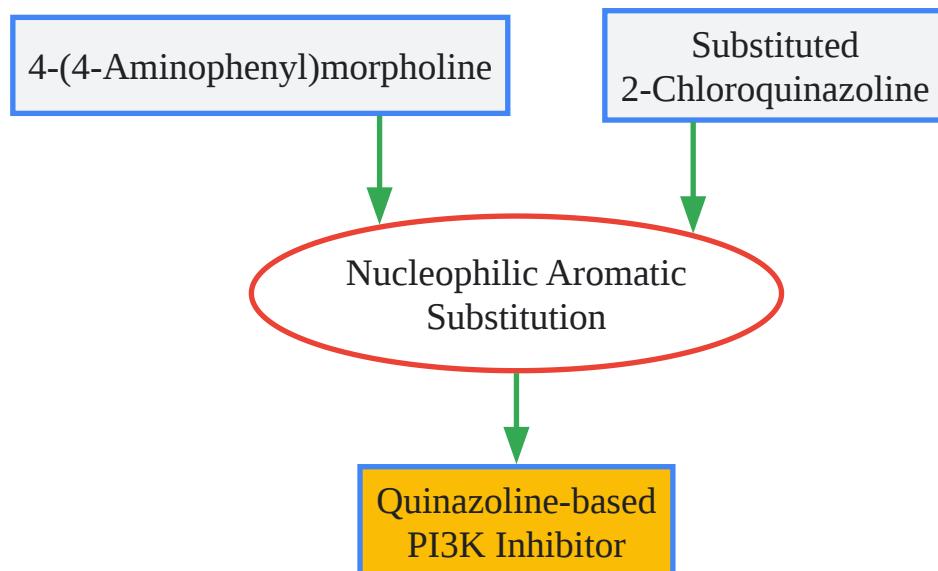


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Workflow for the reduction of **4-(4-Nitrophenyl)morpholine**.

General Synthetic Strategy for Quinazoline-Based PI3K Inhibitors

The resulting 4-(4-aminophenyl)morpholine can be used in the synthesis of quinazoline-based PI3K inhibitors. A common synthetic route involves the reaction of the amine with a substituted 2-chloroquinazoline derivative.



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General synthesis of quinazoline PI3K inhibitors.

III. Conclusion

a-(4-Nitrophenyl)morpholine is a readily accessible and versatile building block that provides a gateway to a wide range of pharmaceutically active molecules. Its utility in the synthesis of the blockbuster anticoagulant Apixaban and its role as a precursor to potent PI3K inhibitors for cancer therapy highlight its significance in modern drug discovery. The protocols and data presented herein offer a valuable resource for researchers aiming to leverage this scaffold in the development of next-generation therapeutics.

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